Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate
Description
Ethyl (1R,2R,3R,4S)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate is a cyclopentane-based derivative with a complex stereochemical profile. Its molecular formula is C₁₃H₂₂N₄O₅, molecular weight 314.34 g/mol, and topological polar surface area (TPSA) 99.2 Ų . The compound features:
- Azido group (-N₃): Reactive in click chemistry or Staudinger ligation.
- tert-Butoxycarbonyl (BOC) group: A common amine-protecting group.
- Hydroxyl (-OH) and ester (-COOEt) groups: Contributing to hydrogen bonding and solubility .
The stereochemistry (1R,2R,3R,4S) distinguishes it from related isomers, influencing its physicochemical behavior and applications in asymmetric synthesis or pharmaceutical intermediates .
Properties
IUPAC Name |
ethyl (1R,2R,3R,4S)-3-azido-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(9(10(7)18)16-17-14)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCTNPGRAUIN-UTINFBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)N=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1O)N=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: The azido group can be introduced via nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) protecting group is added using Boc anhydride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) for azido group introduction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antiviral and Anticancer Research
The azido group in this compound makes it a potential candidate for the development of antiviral and anticancer agents. Azides are known for their ability to undergo click chemistry reactions, which can be utilized to create more complex molecules that may exhibit biological activity. Research has shown that compounds with azido functionalities can be involved in the synthesis of nucleoside analogs that have antiviral properties, particularly against RNA viruses .
2. Drug Delivery Systems
The incorporation of the tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild conditions, making this compound suitable for drug delivery applications. The Boc group can be removed to release active pharmaceutical ingredients in targeted areas within the body, enhancing therapeutic efficacy while minimizing side effects .
Bioconjugation
1. Click Chemistry Applications
The azido group facilitates bioorthogonal reactions, particularly with alkynes, enabling the formation of stable linkages without interfering with biological systems. This property is extensively used in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes. For example, ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate can be conjugated to proteins or peptides to study their interactions and functions within cellular environments .
2. Targeted Therapy Development
By attaching this compound to targeting ligands or antibodies, researchers can develop targeted therapies that deliver cytotoxic agents specifically to cancer cells, thereby improving treatment outcomes while reducing systemic toxicity .
Organic Synthesis
1. Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced pharmacological properties. For instance, modifications at the azido or Boc groups can lead to new compounds that may possess improved solubility or bioavailability .
2. Synthesis of Novel Cyclopentane Derivatives
The cyclopentane core structure is valuable in medicinal chemistry due to its ability to mimic natural products and its unique three-dimensional shape. The synthesis of derivatives from this compound can lead to new drug candidates with diverse biological activities .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole rings.
Hydroxyl Group: Participates in hydrogen bonding and can be a site for further functionalization.
Boc Group: Acts as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Stereochemical Variants
a) Ethyl (1r,2r,3r,4r)-4-azido-2-(tert-BOC-amino)-3-hydroxycyclopentane-carboxylate
- Key Difference : 4R* configuration vs. 4S* in the target compound.
- Impact: Altered spatial arrangement affects hydrogen bonding and crystal packing. This isomer is priced at $750/100 mg (Santa Cruz Biotechnology), reflecting its niche applications .
b) Ethyl (1s,2r,3s,4s)-4-azido-2-(tert-BOC-amino)-3-hydroxycyclopentane-carboxylate
- Key Difference : 1S,2R vs. 1R,2R configuration.
- Impact : Changes in stereocenter geometry may alter enzymatic recognition or metabolic stability. Both isomers share identical TPSA (99.2 Ų) but differ in InChIKeys, indicating distinct interaction profiles .
Functional Group Analogues
a) Ethyl (1R,2S,4S*)-2-(tert-BOC-amino)-4-hydroxycyclohexanecarboxylate
- Structure : Cyclohexane ring instead of cyclopentane.
- Impact : Reduced ring strain enhances stability but lowers reactivity in ring-opening reactions. Prepared via PCC oxidation, highlighting divergent synthetic routes .
b) tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate
- Structure: Replaces azido and hydroxyl groups with aminomethyl and ethyl substituents.
Bicyclic Derivatives
a) Ethyl (1R,2R,4S,5S)-4-(tert-BOC-amino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate
- Structure : Bicyclo[3.1.0]hexane core with an oxygen bridge.
- Application : Used as a secondary intermediate in drug synthesis. The constrained ring system limits conformational flexibility, favoring selective binding in chiral environments .
Key Properties
Biological Activity
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C14H24N4O4, with a molecular weight of 312.37 g/mol. The structure features a cyclopentane backbone with azido and tert-butoxycarbonylamino functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies and azidation reactions. The synthesis pathway can be summarized as follows:
- Formation of the cyclopentane core via cyclization reactions.
- Introduction of the azido group through nucleophilic substitution.
- Protection of amine groups using tert-butoxycarbonyl (Boc) groups to enhance stability during reactions.
Antimicrobial Properties
Recent studies have shown that compounds with azido groups exhibit antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anticancer Activity
Research indicates that azido compounds can interfere with cellular processes, making them candidates for anticancer therapies. In cell line studies, this compound exhibited cytotoxic effects on cancer cells, leading to apoptosis. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may have neuroprotective properties. Studies have suggested that these compounds can reduce neuroinflammation and oxidative damage in neuronal cell cultures, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Q & A
Basic Research Questions
What are the established synthetic routes for Ethyl (1R,2R,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate, and how do reaction conditions influence stereochemical fidelity?**
- Methodological Answer : The compound is typically synthesized via organocatalytic or transition-metal-catalyzed asymmetric reactions. For example, rhodium-catalyzed desymmetrization of meso-alkenes (e.g., cyclopentene derivatives) can introduce stereocenters, as seen in similar cyclopentane systems . Key steps include:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) for amine protection, with deprotection under acidic (e.g., HCl/EtOAc) or hydrogenolytic conditions (e.g., Pd/C, H₂) .
- Azide Introduction : Azido groups are introduced via nucleophilic substitution or Staudinger reactions, requiring controlled temperatures (<0°C to RT) to avoid decomposition .
- Stereochemical Control : Chiral catalysts (e.g., Rh(I) with bisphosphine ligands) or organocatalysts (e.g., thiourea derivatives) enforce enantioselectivity. Reaction solvents (e.g., toluene, THF) and additives (e.g., molecular sieves) critically impact diastereomeric ratios .
Q. How can researchers purify this compound given its polar functional groups (azide, hydroxyl, Boc-protected amine)?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with mobile phases like water/MeCN (50:50) or water/MeOH (55:45) at 0.65–0.75 mL/min effectively resolves polar analogs .
- Crystallization : Ethyl ester moieties enhance crystallinity. Slow evaporation from EtOAc/hexane mixtures yields high-purity crystals, monitored via melting point (e.g., 86–88°C for related bicyclic esters) .
- Safety Note : Azides require caution during handling; avoid shock, heat, or metal contamination .
Advanced Research Questions
What analytical techniques resolve stereochemical inconsistencies in Ethyl (1R,2R,3R*,4S*)-3-azido-4-Boc-amino-2-hydroxycyclopentane-carboxylate?**
- Methodological Answer :
- X-ray Crystallography : The Flack parameter (η or x) determines absolute configuration for nearly centrosymmetric structures. For example, Rogers’s η parameter was validated using simulated intensity data for seven chiral compounds .
- NMR Spectroscopy : NOESY/ROESY identifies spatial proximity of protons (e.g., hydroxyl and adjacent cyclopentane substituents). Coupling constants (³Jₐₕ) differentiate axial/equatorial conformers .
- Polarimetry : Specific optical rotation ([α]ᴅ) cross-validates enantiopurity against synthetic intermediates .
Q. How does the Boc-protected amine influence reactivity in downstream functionalization (e.g., azide reduction or ester hydrolysis)?
- Methodological Answer :
- Azide Reduction : Boc groups remain stable during Staudinger reactions (e.g., PPh₃/THF) or catalytic hydrogenation (e.g., Pd/C, H₂), converting azides to amines without deprotection .
- Ester Hydrolysis : Basic conditions (e.g., LiOH/MeOH) cleave ethyl esters to carboxylic acids. Boc stability under basic pH requires verification via TLC or LC-MS .
- Side Reactions : Competing β-elimination (via hydroxyl group) is minimized using mild acids (e.g., TFA/DCM) for Boc removal .
Q. What strategies mitigate thermal instability of the azide group during prolonged reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
